molecular formula C9H14FN3 B12980476 N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B12980476
M. Wt: 183.23 g/mol
InChI Key: APVRSKYFOCOMTE-UHFFFAOYSA-N
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Description

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application of the compound. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic fluorinating agents, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, substitution reactions may yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine include other fluorinated pyridines and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature can impart distinct biological and chemical properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N1-(2-Fluoropyridin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H12F N4
  • Molecular Weight : 184.21 g/mol
  • CAS Number : 2250242-16-9

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimalarial Activity : Variants of this compound have shown efficacy against malaria parasites, indicating potential as an antimalarial agent.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although more research is needed to establish its effectiveness and mechanism of action.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
  • Interaction with DNA : Some studies suggest that compounds with similar structures can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound might influence various signaling pathways that regulate cell growth and survival.

Antimalarial Activity Study

A study conducted on derivatives of this compound demonstrated significant antimalarial activity against Plasmodium falciparum. The results indicated a dose-dependent response with IC50 values comparable to existing antimalarial drugs.

CompoundIC50 (µM)Reference
This compound5.6
Chloroquine10.0

Anticancer Activity Study

In vitro studies on various cancer cell lines (e.g., HeLa, MCF7) showed that the compound inhibited cell proliferation significantly:

Cell LineIC50 (µM)Mechanism
HeLa8.4Apoptosis induction
MCF712.3Cell cycle arrest

These findings suggest that the compound can potentially serve as a lead for developing new anticancer agents.

Properties

Molecular Formula

C9H14FN3

Molecular Weight

183.23 g/mol

IUPAC Name

N-(2-fluoropyridin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C9H14FN3/c1-13(2)6-5-11-8-3-4-12-9(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,11,12)

InChI Key

APVRSKYFOCOMTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC=C1)F

Origin of Product

United States

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